molecular formula C8H16O2 B10759052 (813C)octanoic acid CAS No. 287111-08-4

(813C)octanoic acid

Cat. No.: B10759052
CAS No.: 287111-08-4
M. Wt: 145.20 g/mol
InChI Key: WWZKQHOCKIZLMA-OUBTZVSYSA-N
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Description

Octanoic acid appears as a colorless to light yellow liquid with a mild odor. Burns, but may be difficult to ignite. Corrosive to metals and tissue.
Octanoic acid is a straight-chain saturated fatty acid that is heptane in which one of the hydrogens of a terminal methyl group has been replaced by a carboxy group. Octanoic acid is also known as caprylic acid. It has a role as an antibacterial agent, a human metabolite and an Escherichia coli metabolite. It is a straight-chain saturated fatty acid and a medium-chain fatty acid. It is a conjugate acid of an octanoate.
Caprylic acid is an eight-carbon chain fatty acid, also known systematically as octanoic acid. It is found naturally in coconuts and breast milk. It is an oily liquid with a slightly unpleasant rancid-like smell that is minimally soluble in water.
Caprylic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Octanoic acid is a natural product found in Alpinia latilabris, Artemisia xerophytica, and other organisms with data available.
Octanoic Acid is a saturated medium-chain fatty acid with an 8-carbon backbone. Octanoic acid is found naturally in the milk of various mammals and is a minor component of coconut oil and palm kernel oil.
Caprylic acid is the common name for the eight-carbon straight chain fatty acid known by the systematic name octanoic acid. It is found naturally in coconuts and breast milk. It is an oily liquid with a slightly unpleasant rancid taste that is minimally soluble in water. Caprylic acid is used commercially in the production of esters used in perfumery and also in the manufacture of dyes.
See also: Sodium Caprylate (active moiety of).

Mechanism of Action

Mitochondrial uncoupling is often invoked as a mechanism underlying cellular dysfunction;  however, it has not been possible to study this phenomenon directly in intact cells and tissues. In this paper ... direct evaluation of mitochondrial uncoupling in the intact myocardium using (31)P NMR magnetization transfer techniques /are reported/. Langendorff perfused rat hearts were exposed to either a known uncoupler, 2,4-dinitrophenol, or a potential uncoupler, octanoate. Both 2,4-dinitrophenol and octanoate decreased mechanical function as measured by the rate pressure product and caused an increase in the oxygen consumption rate;  with 2,4-dinitrophenol this increase in oxygen consumption rate was dose-dependent. The ATP synthesis rate measured by (31)P NMR, however, was not elevated commensurately with oxygen consumption rate;  instead, the P/O ratio declined. In contrast, the linear relationship between the ATP synthesis rate and rate pressure product was not altered by the uncoupling agents. These data demonstrate that 1) (31)P NMR magnetization transfer can be utilized to measure uncoupling of oxidative phosphorylation in intact organs, 2) octanoate does not induce excess ATP utilization in the intact heart, and 3) high levels of octanoate induce mitochondrial uncoupling in the intact myocardium;  and this may, in part, be the cause of the toxic effects associated with fatty acid exposure. /Octanoate/
It has been shown that polyunsaturated fatty acids such as arachidonic and docosahexanoic acids but not monounsaturated and saturated long-chain fatty acids promote basal and nerve growth factor (NGF)-induced neurite extension of PC12 cells, a line derived from a rat pheochromocytoma. On the other hand, short-chain fatty acids and valproic acid (2-propylpentanoic acid) enhance the growth of neurite processes of the cells only in the presence of inducers. In this study, /investigators/ demonstrated that straight medium-chain fatty acids (MCFAs) at millimolar concentrations alone potently induced neuronal differentiation of PC12 cells. ... Nonanoic, decanoic, and dodecanoic acids also induced growth of neurite processes, but their maximal effects were less marked than that of octanoic acid. ...

Properties

287111-08-4

Molecular Formula

C8H16O2

Molecular Weight

145.20 g/mol

IUPAC Name

(813C)octanoic acid

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1+1

InChI Key

WWZKQHOCKIZLMA-OUBTZVSYSA-N

Isomeric SMILES

[13CH3]CCCCCCC(=O)O

impurities

hexanoic acid;  heptanoic acid;  nonanoic acid;  decanoic acid;  valproic acid;  methyl octanoate;  ethyl octanoate;  methyl decanoate;  undecan-2-one;  5-butyltetrahydrofuran-2-one (gamma-hydroxyoctanoic acid lactone)

Canonical SMILES

CCCCCCCC(=O)O

boiling_point

463.5 °F at 760 mmHg (NTP, 1992)
239 °C

Color/Form

SOLIDIFIES TO LEAFY CRYSTALS WHEN COLD
Colorless
Oily liquid

density

0.91 (USCG, 1999) - Less dense than water;  will float
0.910 at 20 °C/4 °C
0.91

flash_point

230 °F (NTP, 1992)
270 °F
130 °C (open cup)
270 °F.

melting_point

61 to 62 °F (NTP, 1992)
16.5 °C

physical_description

Octanoic acid appears as a colorless to light yellow liquid with a mild odor. Burns, but may be difficult to ignite. Corrosive to metals and tissue.
Liquid
Liquid;  Liquid, Other Solid
Colorless to light yellow liquid with a mild odor;  Insoluble in water;  [CAMEO] May solidify when used or stored below room temperature;  [CHEMINFO]
colourless, oily liquid/slight, unpleasant odou

Related CAS

15696-43-2 (unspecified lead salt)
16577-52-9 (lithium salt)
18312-04-4 (unspecified zirconium salt)
1912-83-0 (tin(+2) salt)
1984-06-1 (hydrochloride salt)
20195-23-7 (unspecified chromium salt)
20543-04-8 (unspecified copper salt)
2191-10-8 (cadmium salt)
3130-28-7 (iron(+3) salt)
3890-89-9 (copper(+2) salt)
4696-54-2 (barium salt)
4995-91-9 (nickel(+2) salt)
5206-47-3 (zirconium(+4) salt)
557-09-5 (zinc salt)
5972-76-9 (ammonium salt)
6028-57-5 (aluminum salt)
60903-69-7 (La(+3) salt)
6107-56-8 (calcium salt)
6427-90-3 (chromium(+2) salt)
6535-19-9 (unspecified manganese salt)
6535-20-2 (unspecified iron salt)
6700-85-2 (cobalt salt)
67816-08-4 (Ir(+3) salt)
68957-64-2 (Ru(+3) salt)
7319-86-0 (lead(+2) salt)
7435-02-1 (unspecified Ce salt)
764-71-6 (potassium salt)

solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
Very slightly sol in water (0.068 g/100 g at 20 °C);  freely sol in alcohol, chloroform, ether, carbon disulfide, petroleum ether, glacial acetic acid
Miscible in ethanol, chloroform, acetonitrile
In water 789 mg/L at 30 °C
0.789 mg/mL
slightly soluble in water;  soluble in most organic solvents

vapor_pressure

1 mmHg at 198.1 °F ;  5 mmHg at 237.4 °F;  760 mmHg at 459.5 °F (NTP, 1992)
0.00371 [mmHg]
VP: 1 MM HG AT 78.0 °C
3.71X10-3 mm Hg at 25 °C

Origin of Product

United States

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